molecular formula C12H7F3OS B1598730 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde CAS No. 343604-31-9

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde

Cat. No. B1598730
M. Wt: 256.25 g/mol
InChI Key: HUULOHHLGLJHED-UHFFFAOYSA-N
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Patent
US08003648B2

Procedure details

To a solution of 61.2 (0.87 g, 3.40 mmol) in 3:2 MeOH/THF (25 mL) was added NaBH4 (0.13 g, 3.40 mmol) as a solid in one portion. The mixture was stirred for 2 Hours at room temperature and concentrated. The residue was suspended in 1N HCl and extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), and concentrated to afford 61.3 as a white powder. The crude product was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.68 (d, 2H), 7.62 (d, 2H), 7.26 (d, 1H), 7.01 (d, 1H), 4.86 (d, 2H), 1.84 (t, 1H).
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]([CH:14]=[O:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[BH4-].[Na+]>CO.C1COCC1>[F:16][C:2]([F:1])([F:17])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:13][C:12]([CH2:14][OH:15])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(S1)C=O)(F)F
Name
Quantity
0.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
MeOH THF
Quantity
25 mL
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 Hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(S1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.